molecular formula C16H17N3O B12784451 N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-65-0

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12784451
CAS No.: 133626-65-0
M. Wt: 267.33 g/mol
InChI Key: XZKUDZNOAWQGAL-UHFFFAOYSA-N
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Description

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of alkyldiarylamines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions may vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N11-Ethyl-7,N6-dimethyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido-benzodiazepines and related alkyldiarylamines. Examples include:

Uniqueness

Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields .

Properties

CAS No.

133626-65-0

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

11-ethyl-6,7-dimethylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C16H17N3O/c1-4-19-13-9-5-7-11(2)14(13)18(3)16(20)12-8-6-10-17-15(12)19/h5-10H,4H2,1-3H3

InChI Key

XZKUDZNOAWQGAL-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC(=C2N(C(=O)C3=C1N=CC=C3)C)C

Origin of Product

United States

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